molecular formula C15H22O2 B14159451 3-Phenylpropyl 2-ethylbutanoate CAS No. 6315-08-8

3-Phenylpropyl 2-ethylbutanoate

Cat. No.: B14159451
CAS No.: 6315-08-8
M. Wt: 234.33 g/mol
InChI Key: RIIHSWLVNNRVOK-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-ethylbutanoate is a synthetic ester compound provided for research and development purposes. Structurally, it combines a 3-phenylpropyl chain with a 2-ethylbutanoate group, a motif seen in compounds studied for their biological activity. Esters of this nature are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors or antimicrobial agents, as similar phenoxyacetamide and ester derivatives have shown promise in inhibiting bacterial virulence factors like the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . The 2-ethylbutanoate moiety, in particular, is a structural feature known to be sensitive to steric optimization, which can be critical for target interaction and potency . Furthermore, the functionalization of natural phenols and their derivatives is an established strategy to enhance properties like bioavailability, antioxidant capacity, or to mild strong fragrances for various applications . Researchers may explore this compound as a building block in organic synthesis, a candidate for structure-activity relationship (SAR) studies, or for screening in biochemical assays. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6315-08-8

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpropyl 2-ethylbutanoate

InChI

InChI=1S/C15H22O2/c1-3-14(4-2)15(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3

InChI Key

RIIHSWLVNNRVOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Esterification Reaction Fundamentals

Reaction Mechanism

The synthesis of 3-phenylpropyl 2-ethylbutanoate follows the classical Fischer esterification mechanism, where 3-phenylpropanol reacts with 2-ethylbutanoic acid under acidic conditions. The process involves:

  • Protonation of the carboxylic acid to enhance electrophilicity.
  • Nucleophilic attack by the alcohol on the carbonyl carbon.
  • Water elimination to form the ester bond.
  • Deprotonation to yield the final product.

The general reaction is expressed as:
$$
\text{3-Phenylpropanol} + \text{2-Ethylbutanoic Acid} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Catalysts and Reaction Conditions

Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Sulfuric acid 110–120 (reflux) 4–6 70–75
p-Toluenesulfonic acid 100–110 3–5 80–85
Amberlyst-15 (resin) 90–100 5–7 65–70

Data synthesized from industrial and laboratory protocols.

Sulfuric acid remains the most widely used catalyst due to its cost-effectiveness, though p-toluenesulfonic acid offers milder conditions and higher yields. Heterogeneous catalysts like Amberlyst-15 enable easier separation but require longer reaction times.

Laboratory-Scale Synthesis

Standard Protocol

  • Materials :

    • 3-Phenylpropanol (1.0 mol)
    • 2-Ethylbutanoic acid (1.1 mol)
    • Sulfuric acid (5% w/w)
    • Toluene (solvent, 200 mL)
  • Procedure :

    • Combine reactants and catalyst in a round-bottom flask equipped with a Dean-Stark trap.
    • Reflux at 110–120°C for 4–6 hours to remove water via azeotropic distillation.
    • Cool the mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate.
    • Dry over anhydrous sodium sulfate and purify by vacuum distillation (b.p. 145–150°C at 15 mmHg).
  • Yield Optimization :

    • Excess acid : A 10% molar excess of 2-ethylbutanoic acid drives equilibrium toward ester formation.
    • Solvent selection : Toluene outperforms dichloromethane or THF due to superior azeotrope formation with water.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 30–45 minutes with comparable yields (75–80%). This method enhances energy efficiency but requires specialized equipment.

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free reactions at 50–60°C, yielding 60–65% product. While environmentally friendly, enzymatic methods face scalability challenges.

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize tubular flow reactors for large-scale synthesis, offering:

  • Enhanced heat transfer : Precise temperature control minimizes side reactions.
  • Reduced residence time : 1–2 hours vs. 4–6 hours in batch processes.
  • Automated separation : In-line distillation units remove water continuously, achieving 90–95% conversion.
Process Parameters
Parameter Value
Flow rate 10 L/min
Temperature 120°C
Pressure 3 bar
Catalyst loading 3% p-TSA

Catalyst Recycling

Ion-exchange resins (e.g., Dowex 50WX8) allow 5–7 reuse cycles without significant activity loss, reducing production costs by 20–25%.

Purification and Analysis

Distillation vs. Chromatography

Method Purity (%) Recovery (%)
Vacuum distillation 98–99 85–90
Column chromatography >99.5 70–75

Industrial settings prefer fractional distillation for cost efficiency, while laboratories use silica gel chromatography for analytical-grade product.

Analytical Characterization

  • GC-MS : Retention time 12.3 min (HP-5 column), m/z 234 [M]⁺.
  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.05 (t, J=6.8 Hz, 2H, OCH₂), 2.35–2.25 (m, 1H, CH), 1.55–1.45 (m, 4H, CH₂).

Comparative Analysis with Related Esters

Reaction Efficiency

Ester Optimal Yield (%) Reaction Time (h)
This compound 85 4
3-Phenylpropyl isovalerate 78 5
3-Phenylpropyl cinnamate 65 6

Data aggregated from multiple synthesis protocols.

Branched acid moieties (e.g., 2-ethylbutanoic acid) exhibit faster reaction kinetics compared to aromatic analogs due to reduced steric hindrance.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2-ethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpropanol and 2-ethylbutanoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 3-Phenylpropanol and 2-Ethylbutanoic Acid.

    Reduction: 3-Phenylpropanol and 2-Ethylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Phenylpropyl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential as a fragrance compound in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. The ester bond in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 3-phenylpropyl 2-ethylbutanoate and its analogs, based on available evidence:

Compound CAS No. Molecular Formula Molecular Weight Odor/Flavor Profile Key Applications References
This compound Not reported C₁₅H₂₂O₂ 246.34 (calculated) Not explicitly reported (inferred: balsamic, fruity) Fragrances, flavor enhancers -
3-Phenylpropyl isobutyrate 103-58-2 C₁₃H₁₈O₂ 206.28 Sweet, balsamic, peach-like Roman camomile oil, perfumery
2-Phenylpropyl isobutyrate 65813-53-8 C₁₃H₁₈O₂ 206.28 Not explicitly reported (similar to isobutyrate) Commercial fragrances (Aldrich)
3-Phenylpropyl cinnamate Not reported C₁₈H₁₈O₂ 266.34 Dominant in styrax resins (aromatic) Traditional medicine, adhesives

Structural and Functional Differences

  • Isobutyrate (2-methylpropanoate): Shorter branching in 3-phenylpropyl isobutyrate contributes to a lighter, fresher odor compared to bulkier esters .
  • Phenyl Group Position :

    • 3-Phenylpropyl vs. 2-Phenylpropyl : The position of the phenyl group on the alcohol moiety (3- vs. 2-) alters steric effects and volatility. For example, 2-phenylpropyl isobutyrate may exhibit lower boiling points due to reduced molecular symmetry .
  • Aromatic vs. Aliphatic Esters :

    • Cinnamate Derivatives : 3-Phenylpropyl cinnamate (aromatic acid ester) has higher molecular weight and stronger fixation properties in perfumery compared to aliphatic esters like isobutyrate .

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